N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-23-9-5-8-14(23)16-20-15(26-22-16)11-18-17(25)13-10-19-24(21-13)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYKWCRHQNGHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological implications.
Chemical Structure
The compound features a complex structure that integrates multiple pharmacophores:
- Pyrrole ring
- Oxadiazole moiety
- Triazole structure
This unique combination is hypothesized to enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. The mechanism of action often involves:
- Inhibition of Enzymes : Compounds similar to our target have shown efficacy in inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Cytotoxicity : In vitro studies indicate that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines . For instance, structural modifications have been shown to enhance cytotoxicity towards malignant cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole A | HeLa | 10 | HDAC inhibition |
| Oxadiazole B | MCF7 | 15 | Thymidylate synthase inhibition |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Studies suggest that derivatives with the oxadiazole and triazole components exhibit:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range from 7.8 to 62.5 µg/mL for various derivatives .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, the compound has shown promise in other areas:
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which can contribute to their overall therapeutic potential .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of oxadiazole derivatives against breast cancer cell lines. The results indicated that modifications at the phenyl position significantly enhanced activity due to improved binding affinity to target enzymes involved in cell cycle regulation.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazole derivatives. The study found that compounds with a pyrrole ring exhibited enhanced activity against multidrug-resistant strains of bacteria, suggesting a novel approach to tackling antibiotic resistance.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated based on structural similarity.
Key Observations:
Triazole vs.
Substituent Diversity :
- The 2-phenyl group in the target compound could increase lipophilicity versus the 2-methoxyphenyl group in , affecting membrane permeability.
- The 1-methylpyrrole on the oxadiazole may confer π-stacking interactions, whereas the ethylpyrazole in might enhance metabolic stability due to reduced oxidative susceptibility.
Molecular Weight : All analogues fall within the 380–400 g/mol range, adhering to Lipinski’s "Rule of Five" for drug-likeness.
Electronic and Reactivity Profiles
Per the principle of isovalency (similar valence electrons but differing geometries ), the target compound’s electronic profile is influenced by:
Preparation Methods
Formation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate with a carboxylic acid derivative. Starting from 1-methyl-1H-pyrrole-2-carbonitrile, the reaction with hydroxylamine hydrochloride in ethanol under reflux yields the amidoxime (Step A, Table 1). Subsequent cyclization with methyl chlorooxoacetate in the presence of triethylamine generates the 1,2,4-oxadiazole ring.
Table 1: Optimization of 1,2,4-Oxadiazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| A | NH₂OH·HCl, EtOH, 80°C, 6 h | 78 | |
| B | ClCOCO₂Me, Et₃N, DCM, 0°C → RT, 12 h | 65 |
Functionalization at Position 5
The oxadiazole intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to convert the ester group to a primary alcohol (-CH₂OH). This step requires careful temperature control (0–5°C) to prevent over-reduction.
Synthesis of 2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid
Huisgen Cycloaddition for Triazole Formation
The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Phenyl azide reacts with ethyl propiolate in the presence of Cu(I)Br to yield ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate. Hydrolysis with aqueous NaOH produces the carboxylic acid (Step C, Table 2).
Table 2: Triazole Carboxylate Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| C | PhN₃, HC≡CCO₂Et, CuBr, DMF, RT, 8 h | 82 | |
| D | NaOH (2M), EtOH/H₂O, 60°C, 3 h | 91 |
Coupling via Amide Bond Formation
Activation of Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the oxadiazole methanol derivative in the presence of N,N-diisopropylethylamine (DIPEA). This yields the final amide product after purification by column chromatography (Step E, Table 3).
Table 3: Amide Coupling Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| E | SOCl₂, DCM, 0°C → RT, 2 h | 95 | |
| F | Oxadiazole-CH₂OH, DIPEA, DCM, 24 h | 68 |
Spectroscopic Characterization and Validation
The final product is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.75–7.32 (m, 5H, Ph-H), 6.85 (m, 2H, pyrrole-H), 4.92 (s, 2H, CH₂), 3.72 (s, 3H, N-CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N oxadiazole).
- HRMS (ESI+) : m/z calculated for C₁₈H₁₆N₆O₂ [M+H]⁺: 373.1361, found: 373.1358.
Challenges and Mitigation Strategies
- Regioselectivity in Cycloaddition : Use of Cu(I) catalysts ensures 1,4-regioselectivity in triazole formation.
- Oxadiazole Ring Stability : Anhydrous conditions prevent hydrolysis during LiAlH₄ reduction.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates amide by-products.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing the compound with high purity?
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole core, followed by coupling with the triazole-pyrrole moiety. Key parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C in DMF) to ensure proper cyclization of the oxadiazole ring .
- Inert atmosphere : Protection from moisture/oxygen is critical during nucleophilic substitution steps to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating the final product with >95% purity .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.1:1 molar ratio of thiol to alkyl chloride) improves yields to >80% .
Q. How should researchers characterize the compound using spectroscopic and chromatographic methods?
A multi-technique approach ensures structural validation:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole and oxadiazole rings (e.g., singlet at δ 8.5 ppm for triazole protons) .
- Mass spectrometry (LC-MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 423.15) and fragmentation patterns .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 65.2%, H: 4.5%, N: 23.1%) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .
Q. What purification techniques are most effective for isolating the compound and its intermediates?
- Liquid-liquid extraction : Removes unreacted starting materials (e.g., using dichloromethane and brine) .
- Recrystallization : Ethanol/water mixtures purify intermediates like 5-(1-methylpyrrole)-1,2,4-oxadiazole .
- Flash chromatography : Gradient elution (hexane → ethyl acetate) separates regioisomers of triazole derivatives .
Q. What are common structural analogs of this compound, and how are they synthesized?
Analogs often replace the pyrrole or phenyl groups. Examples include:
- Pyrazole analogs : Synthesized via Huisgen cycloaddition with substituted azides .
- Oxadiazole-thiazole hybrids : Formed by coupling oxadiazole-thiols with bromomethyl-thiazoles under basic conditions .
- Bioisosteric replacements : Fluorophenyl groups substitute phenyl rings using Suzuki-Miyaura cross-coupling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenyl ring to assess electronic effects on bioactivity .
- In vitro assays : Test analogs against target enzymes (e.g., kinase inhibition assays) to correlate substituent effects with IC₅₀ values .
- Molecular docking : Compare binding poses of analogs in target protein active sites (e.g., using AutoDock Vina) to identify critical interactions .
Q. How can contradictions in bioactivity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
- Cellular vs. enzymatic activity : Perform parallel tests on isolated enzymes and cell lines to distinguish target-specific effects from off-target interactions .
- Metabolic stability : Use liver microsome assays to rule out rapid degradation as a cause of false-negative results .
Q. What computational methods are employed to optimize reaction pathways and predict regioselectivity?
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) models transition states to predict oxadiazole vs. thiadiazole formation .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to recommend solvent/temperature conditions for novel analogs .
- Kinetic simulations : MATLAB or Python-based tools model reaction networks to minimize byproduct formation .
Q. How can the electronic effects of substituents on bioactivity be experimentally analyzed?
- Hammett plots : Correlate substituent σ values with log(IC₅₀) to quantify electronic contributions .
- Electrochemical analysis : Cyclic voltammetry measures redox potentials of substituents to assess electron-donating/withdrawing capacity .
- X-ray crystallography : Resolve bond lengths in the triazole ring to link electronic structure to binding affinity .
Q. What strategies are used to study target interactions via molecular docking and dynamics?
- Docking protocols : Rigid vs. flexible docking (e.g., Glide vs. Induced Fit) to account for protein flexibility .
- MD simulations : GROMACS or AMBER trajectories (50–100 ns) assess stability of ligand-protein complexes .
- MM-PBSA calculations : Estimate binding free energies to rank analogs by predicted potency .
Q. How can Design of Experiments (DoE) principles optimize reaction conditions?
- Factorial designs : Screen variables (temperature, solvent, catalyst) to identify significant factors .
- Response surface methodology (RSM) : Central composite designs model non-linear relationships between parameters (e.g., pH and yield) .
- Taguchi arrays : Robust optimization of multi-step syntheses with minimal experimental runs .
Notes
- Avoid abbreviations; use full chemical names for clarity.
- Cross-validate spectroscopic data with multiple techniques to resolve structural ambiguities.
- Integrate computational predictions with experimental validation to accelerate SAR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
